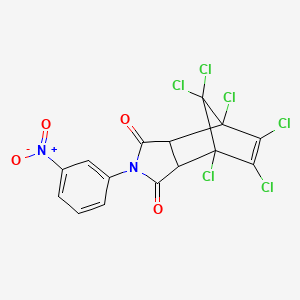![molecular formula C18H19N3O B12489512 5-[4-(dimethylamino)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde](/img/structure/B12489512.png)
5-[4-(dimethylamino)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(dimethylamino)phenyl]-3-phenyl-4,5-dihydropyrazole-1-carbaldehyde is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(dimethylamino)phenyl]-3-phenyl-4,5-dihydropyrazole-1-carbaldehyde typically involves the reaction of 4-(dimethylamino)benzaldehyde with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(dimethylamino)phenyl]-3-phenyl-4,5-dihydropyrazole-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-[4-(dimethylamino)phenyl]-3-phenyl-4,5-dihydropyrazole-1-carboxylic acid.
Reduction: 5-[4-(dimethylamino)phenyl]-3-phenyl-4,5-dihydropyrazole-1-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[4-(dimethylamino)phenyl]-3-phenyl-4,5-dihydropyrazole-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 5-[4-(dimethylamino)phenyl]-3-phenyl-4,5-dihydropyrazole-1-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethylamino group can enhance the compound’s ability to interact with biological membranes, facilitating its cellular uptake and activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(dimethylamino)phenyl derivatives: These compounds share the dimethylamino group and exhibit similar chemical reactivity.
Pyrazole derivatives: Compounds like 3-phenyl-4,5-dihydropyrazole-1-carbaldehyde share the pyrazole core structure and exhibit similar biological activities.
Uniqueness
5-[4-(dimethylamino)phenyl]-3-phenyl-4,5-dihydropyrazole-1-carbaldehyde is unique due to the presence of both the dimethylamino and phenyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications .
Propiedades
Fórmula molecular |
C18H19N3O |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
3-[4-(dimethylamino)phenyl]-5-phenyl-3,4-dihydropyrazole-2-carbaldehyde |
InChI |
InChI=1S/C18H19N3O/c1-20(2)16-10-8-15(9-11-16)18-12-17(19-21(18)13-22)14-6-4-3-5-7-14/h3-11,13,18H,12H2,1-2H3 |
Clave InChI |
VVUIIFHYWOPDPT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,6-difluorophenyl)-2-(3-methylpiperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B12489439.png)
![N-(furan-2-ylmethyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B12489447.png)
![1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-1-(3-nitrophenyl)methanamine](/img/structure/B12489452.png)
![[(5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-amino]-acetic acid](/img/structure/B12489454.png)

![5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylic acid](/img/structure/B12489463.png)
![2-(Furan-2-yl)-3-[2-(piperidin-1-yl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B12489466.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12489473.png)
![4-[2-(3-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12489480.png)
![3-bromo-4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12489481.png)
![N-[4-(adamantan-2-yl)phenyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12489490.png)
![5-({5-Chloro-2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12489491.png)
![5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12489498.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12489501.png)
